2',4'-Dimethoxy-biphenyl-3-ylamine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-16-12-6-7-13(14(9-12)17-2)10-4-3-5-11(15)8-10;/h3-9H,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMXUUYXJDAEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 ,4 Dimethoxy Biphenyl 3 Ylamine Hydrochloride
Strategic Approaches to Biphenyl (B1667301) Core Construction
The formation of the carbon-carbon bond between the two aryl rings is the cornerstone of the synthesis. Modern organometallic chemistry offers several powerful tools for this transformation, with palladium-catalyzed reactions being the most prominent. A logical retrosynthetic approach involves disconnecting the biphenyl core into two functionalized benzene rings, such as a haloarene and an organometallic reagent. For the target compound, a plausible strategy is the coupling of a 2,4-dimethoxyphenyl component with a 3-nitrophenyl component, followed by the reduction of the nitro group to the desired amine.
The Suzuki-Miyaura coupling is one of the most efficient and widely used methods for constructing biaryl systems due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. gre.ac.uk This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.
A relevant example is the synthesis of 3,4-dimethoxy-4'-nitro-1,1'-biphenyl, a structural isomer of the precursor to the target molecule. This compound was successfully prepared via a Suzuki-Miyaura coupling between 3,4-dimethoxyphenylboronic acid and 1-bromo-4-nitrobenzene. nih.gov Applying this logic to the synthesis of the 2',4'-dimethoxy-3-nitro-biphenyl core would involve the reaction between 2,4-dimethoxyphenylboronic acid and a 1-halo-3-nitrobenzene.
Table 1: Illustrative Suzuki-Miyaura Reaction for a Dimethoxy-nitro-biphenyl Synthesis nih.gov
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|---|
| 1-bromo-4-nitrobenzene | 3,4-dimethoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water/Methanol | 323 K (50 °C) | 63% |
The success of a Suzuki-Miyaura coupling is highly dependent on the optimization of several parameters, including the choice of catalyst, ligand, base, and solvent. rsc.org The catalyst system, in particular, plays a crucial role. While simple palladium salts like Palladium(II) acetate (Pd(OAc)₂) can be effective, modern catalysts often employ specialized phosphine (B1218219) ligands to enhance reactivity and stability.
Bulky, electron-rich phosphine ligands, such as those from the SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) family, have demonstrated unprecedented activity, allowing reactions to be performed at low catalyst loadings and even at room temperature for some substrates. acs.org The choice of base is also critical; common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), which are selected based on the specific substrates and their sensitivity. mit.edu Solvents are typically chosen for their ability to dissolve the reactants and facilitate the catalytic cycle, with common choices including toluene, dioxane, and aqueous mixtures. google.com
Table 2: Key Parameters for Optimization in Suzuki-Miyaura Coupling
| Parameter | Common Options | Rationale/Effect |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Serves as the precatalyst that enters the catalytic cycle as Pd(0). |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination, and influences reaction scope. rsc.org |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation. Strength and solubility are key factors. mit.edu |
| Solvent | Toluene, Dioxane, THF, Ethanol/Water | Affects solubility of reagents and catalyst, and can influence reaction rates. |
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-3-nitrobenzene) to form a Pd(II) intermediate. youtube.com
Transmetalation: The organoboron species (e.g., 2,4-dimethoxyphenylboronic acid), activated by the base to form a boronate complex, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle. youtube.com
Each step can be influenced by the electronic properties of the substrates. For the synthesis of the 2',4'-dimethoxy-3-nitro-biphenyl precursor, the electron-donating methoxy (B1213986) groups on the boronic acid can facilitate transmetalation, while the electron-withdrawing nitro group on the aryl halide can promote the initial oxidative addition step.
While the Suzuki-Miyaura reaction is highly versatile, other palladium- or nickel-catalyzed cross-coupling reactions provide alternative routes to the biphenyl core.
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the nucleophilic partner. wikipedia.org While powerful, the high reactivity and basicity of Grignard reagents can lead to compatibility issues with sensitive functional groups like esters or, potentially, nitro groups. organic-chemistry.org
Stille Coupling: The Stille reaction employs an organotin (organostannane) reagent. A key advantage is the high tolerance for a wide variety of functional groups, as organostannanes are generally stable to air and moisture. orgsyn.orgwikipedia.org However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks. wikipedia.org
Negishi Coupling: This method uses an organozinc reagent. The Negishi coupling is known for its high reactivity, excellent functional group tolerance, and high stereoselectivity. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than organoborons but less reactive than organomagnesium compounds, offering a balanced profile. jk-sci.com
Table 3: Comparison of Major Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction | Organometallic Reagent (R-M) | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/ester | High functional group tolerance, stable/non-toxic reagents, mild conditions. gre.ac.uk | Can require strong bases; boronic acid stability can be an issue. |
| Kumada | Aryl-MgX (Grignard) | High reactivity, readily available reagents. wikipedia.org | Low functional group tolerance (incompatible with acidic protons, carbonyls, nitro groups). organic-chemistry.org |
| Stille | Aryl-SnR₃ (Stannane) | Excellent functional group tolerance, neutral conditions. orgsyn.org | Toxicity of tin reagents, difficult purification. wikipedia.org |
| Negishi | Aryl-ZnX | High reactivity and functional group tolerance. wikipedia.orgjk-sci.com | Organozinc reagents are often moisture/air sensitive and must be prepared in situ. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Diaryl Systems
Selective Amination Techniques for Arylamine Introduction
Once the 2',4'-dimethoxy-biphenyl core is constructed, typically with a nitro group or a halide at the 3-position, the final step is the introduction of the amine functionality. If a nitro-biphenyl intermediate is synthesized, a standard reduction (e.g., using SnCl₂, H₂/Pd-C, or Fe/HCl) can yield the desired amine. Alternatively, if a halo-biphenyl intermediate (e.g., 3-bromo-2',4'-dimethoxybiphenyl) is prepared, a direct amination reaction can be employed.
The Buchwald-Hartwig amination is the premier method for the palladium-catalyzed formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. youtube.com This method is particularly valuable as it avoids the harsh conditions often required by older methods like nucleophilic aromatic substitution. wikipedia.org
The development of this reaction has seen several "generations" of catalyst systems, with increasingly sophisticated ligands enabling the coupling of a wider range of substrates under milder conditions. For the synthesis of a primary amine like 2',4'-Dimethoxy-biphenyl-3-ylamine, the reaction could be performed on a 3-halo-2',4'-dimethoxybiphenyl precursor using ammonia (B1221849) or an ammonia equivalent.
The choice of ligand is critical. Early systems used ligands like P(o-tol)₃, but modern protocols favor bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos. rug.nl These ligands promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—and are capable of coupling even challenging substrates. rug.nlacs.org
Table 4: Evolution of Ligand Systems in Buchwald-Hartwig Amination
| Ligand Generation | Example Ligands | Key Applications & Improvements |
|---|---|---|
| First Generation | P(o-tol)₃ | Initial development, coupling of secondary amines with aryl bromides. |
| Bidentate Phosphines | BINAP, DPPF | Improved rates and yields; first reliable extension to primary amines. wikipedia.org |
| Bulky Biaryl Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | High activity for aryl chlorides and bromides, coupling of a wide range of amines and amides, room temperature reactions possible. rug.nl |
The final hydrochloride salt is typically formed by treating the free amine product with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.
Reductive Amination Strategies for Substituted Biphenyls
Reductive amination is a cornerstone for introducing the amine functional group in the synthesis of complex molecules like 2',4'-Dimethoxy-biphenyl-3-ylamine hydrochloride. This method transforms a carbonyl group into an amine through an intermediate imine. wikipedia.org It is a widely used and powerful technique for forming C-N bonds, often favored for its ability to avoid the overalkylation that can occur with direct amine alkylation. harvard.edu
The process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org For the synthesis of substituted biphenyls, this typically involves a suitably functionalized biphenyl ketone or aldehyde. The reaction conditions are generally neutral or weakly acidic. wikipedia.org
Common reducing agents employed in reductive amination include:
Sodium borohydride (NaBH₄)
Sodium cyanoborohydride (NaBH₃CN) harvard.edu
Sodium triacetoxyborohydride (NaBH(OAc)₃) harvard.edu
Sodium triacetoxyborohydride is noted for its high selectivity. harvard.edu The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions. For instance, sodium cyanoborohydride is effective at a pH of 6-7, allowing for the selective reduction of the iminium ion in the presence of the carbonyl substrate. harvard.edu
Direct reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a one-pot synthesis, is a common approach. wikipedia.org This is often achieved through catalytic hydrogenation using platinum, palladium, or nickel catalysts. wikipedia.org
Table 1: Comparison of Common Reducing Agents in Reductive Amination
| Reducing Agent | Key Features | Typical Reaction Conditions |
| Sodium borohydride | Readily available, cost-effective | Protic solvents (e.g., methanol, ethanol) |
| Sodium cyanoborohydride | Mild, selective for iminium ions | pH 6-7, avoids reduction of carbonyls harvard.edu |
| Sodium triacetoxyborohydride | Highly selective, high-yielding harvard.edu | Acetic acid as a proton donor harvard.edu |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" option, high atom economy | Varies with catalyst and substrate |
Copper-Catalyzed Amination Reactions
Copper-catalyzed amination, a modern iteration of the classic Ullmann reaction, has become a powerful tool for forming C-N bonds in the synthesis of aryl amines. mdpi.com This method is particularly relevant for constructing the amine group on the biphenyl scaffold. Due to copper's low toxicity and cost-effectiveness, it has gained significant attention in organic synthesis. researchgate.net
Traditional Ullmann conditions required harsh reaction conditions and had a limited substrate scope. researchgate.net However, the introduction of bidentate ligands, such as amino acids and diamines, has revolutionized this reaction, allowing it to proceed at lower temperatures and with lower catalyst loadings. researchgate.net
Recent advancements have led to the development of highly efficient copper-catalyzed systems. For example, a general and practical catalytic system for the amination of aryl chlorides using CuI as the catalyst and bisaryl oxalic diamides as ligands has been developed. researchgate.net This system allows for the synthesis of a diverse set of primary (hetero)aryl amines in high yields. researchgate.net Another effective system utilizes a CuI/N',N'-diaryl-1H-pyrrole-2-carbohydrazide catalyst for the amination of aryl iodides and bromides at room temperature. researchgate.net
A notable development is a copper(II)-catalyzed system for the amination of aryl chlorides in aqueous ammonia, which proceeds without an additional organic solvent. nih.gov This method, using copper(II) sulfate with 4,7-dimethoxy-1,10-phenanthroline, is effective for a range of aryl chlorides. nih.gov
Table 2: Examples of Copper-Catalyzed Amination Systems
| Catalyst System | Ligand | Substrate | Key Advantage |
| CuI | Bisaryl oxalic diamides | Aryl chlorides | General and practical for diverse amines researchgate.net |
| CuI | N',N'-diaryl-1H-pyrrole-2-carbohydrazide | Aryl iodides and bromides | Room temperature reaction researchgate.net |
| Copper(II) sulfate | 4,7-dimethoxy-1,10-phenanthroline | Aryl chlorides | Proceeds in aqueous ammonia without organic solvent nih.gov |
| Cu powder/CuI | rac-BINOL | Aryl bromides and heteroaryl chlorides | High efficiency and stability researchgate.net |
Regioselective Functionalization for Dimethoxy Substitution
The precise placement of the two methoxy groups on the biphenyl core is crucial for the identity of this compound. This requires highly regioselective synthetic methods.
Control of Methoxy Group Placement on Biphenyl Rings
Achieving specific methoxylation patterns on biphenyl rings often involves a multi-step approach. One strategy is a halogenation-methoxylation sequence on electron-rich biphenyls. researchgate.net This method allows for the selective introduction of methoxy groups at desired positions. For instance, regioselective bromination at the 3 and 3' positions of a biphenyl can be followed by a metal-halide exchange to introduce other functional groups. researchgate.net
Another powerful technique is the Suzuki coupling reaction, which can be used to construct the biphenyl skeleton from appropriately substituted precursors. nih.gov For example, methoxylated haloarenes can be coupled with chlorinated phenylboronic acids to yield methoxylated biphenyl derivatives. nih.gov This approach offers excellent control over the final substitution pattern.
Nucleophilic Aromatic Substitution in Methoxylated Biphenyl Synthesis
Nucleophilic aromatic substitution (SNA) is another key strategy for introducing methoxy groups onto an aromatic ring. nih.gov This reaction typically involves the displacement of a leaving group, such as a halide, by a nucleophile, in this case, a methoxide source like sodium methoxide. nih.gov
A novel synthesis of mono- and dimethoxyarene derivatives has been reported starting from commercially available fluoroarenes via nucleophilic aromatic substitution with sodium methoxide, which provides good to excellent yields. nih.gov These methoxylated building blocks can then be used in subsequent coupling reactions to form the desired biphenyl structure. nih.gov
Treating aminobenzenes with reactive haloarenes can also lead to biphenyl derivatives through a polar aryl-aryl linkage via nucleophilic aromatic substitution.
Controlled Hydrochloride Salt Formation in Organic Synthesis
The final step in the synthesis is the formation of the hydrochloride salt. This is a critical step that can influence the compound's physical properties, such as solubility and stability. acs.org While the addition of aqueous hydrochloric acid is a straightforward method, it can sometimes lead to lower yields due to the solubility of the hydrochloride salt in water. google.com
For more controlled salt formation, especially when anhydrous conditions are required, alternative methods are employed. nih.gov One such method involves the in situ generation of hydrohalogenic acid using trialkylsilylhalogenides. google.com This allows for precise stoichiometric control of the acid, which is particularly advantageous when multiple hydrochloride salts (e.g., monohydrochloride vs. dihydrochloride) are possible. google.com
The choice of solvent is also crucial. Aprotic solvents are often used, and the process may involve dissolving the free base in the solvent and then adding the acid source. google.com The crystalline salt can then be isolated through filtration and drying. google.com
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. nih.gov These principles focus on aspects such as waste prevention, atom economy, and the use of safer solvents and catalysts. nih.govjddhs.com
In the context of synthesizing this compound, several green chemistry considerations can be applied:
Waste Prevention: Designing synthetic routes that minimize byproducts is a core principle. nih.gov One-pot reactions, such as direct reductive amination, contribute to this by reducing the number of steps and purification procedures. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic reactions, such as copper-catalyzed amination and catalytic hydrogenation in reductive amination, are generally more atom-economical than stoichiometric reactions. rsc.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. nih.gov The use of copper and palladium catalysts in the synthesis of biphenyl amines aligns with this principle. jddhs.com
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com The development of copper-catalyzed aminations in aqueous media is a significant step in this direction. nih.gov
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. jddhs.com The development of room-temperature copper-catalyzed amination reactions is an example of designing for energy efficiency. researchgate.net
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Atom Economy and Environmental Impact Assessments of Synthetic Pathways
The synthesis of complex molecules like this compound necessitates a thorough evaluation of the synthetic routes not only for yield and efficiency but also for their environmental footprint. Green chemistry principles, particularly atom economy and other environmental impact metrics, provide a framework for assessing the sustainability of chemical processes. This section analyzes a plausible and common synthetic pathway for this compound, focusing on its atom economy and the environmental implications of the reagents, solvents, and catalysts employed.
A prevalent strategy for the synthesis of substituted biphenyl amines involves a two-step sequence: a palladium-catalyzed cross-coupling reaction to form the biphenyl core, followed by the reduction of a nitro group to the corresponding amine. A widely utilized and versatile method for forming the C-C bond of the biphenyl structure is the Suzuki-Miyaura cross-coupling reaction. researchgate.netsemanticscholar.org This is often followed by the reduction of a nitro group, for which various methods exist, including catalytic hydrogenation. acsgcipr.orgnih.gov
A hypothetical, yet chemically sound, synthetic pathway for this compound is outlined below:
Step 1: Suzuki-Miyaura Coupling
In this step, 1-bromo-3-nitrobenzene is coupled with 2,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst and a base to yield 2',4'-dimethoxy-3-nitrobiphenyl.
Step 2: Nitro Group Reduction
The intermediate, 2',4'-dimethoxy-3-nitrobiphenyl, is then reduced to the corresponding amine, 2',4'-dimethoxy-biphenyl-3-ylamine. Catalytic hydrogenation is a common and relatively clean method for this transformation. acsgcipr.org
Step 3: Hydrochloride Salt Formation
Finally, the synthesized amine is treated with hydrochloric acid to produce the stable hydrochloride salt, this compound.
Atom Economy Analysis
Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the purpose of this analysis, we will assess the atom economy of the two primary steps in the synthesis.
Interactive Data Table: Atom Economy of the Synthetic Pathway
| Reaction Step | Reactants | Molecular Weight of Reactants ( g/mol ) | Desired Product | Molecular Weight of Desired Product ( g/mol ) | Byproducts | Molecular Weight of Byproducts ( g/mol ) | Atom Economy (%) |
| 1. Suzuki-Miyaura Coupling | 1-bromo-3-nitrobenzene + 2,4-dimethoxyphenylboronic acid + Base (e.g., K2CO3) | 202.02 + 181.99 + 138.21 | 2',4'-dimethoxy-3-nitrobiphenyl | 259.26 | KBr + H2O + CO2 + Boronic acid waste | 119.00 + 18.02 + 44.01 + ... | ~49.6% |
| 2. Nitro Group Reduction (Catalytic Hydrogenation) | 2',4'-dimethoxy-3-nitrobiphenyl + 3 H2 | 259.26 + 6.06 | 2',4'-dimethoxy-biphenyl-3-ylamine | 229.28 | 2 H2O | 36.04 | 86.1% |
The Suzuki-Miyaura coupling step, while powerful for C-C bond formation, inherently has a lower atom economy due to the use of a stoichiometric base and the generation of salt byproducts. In contrast, the catalytic hydrogenation for the nitro group reduction is significantly more atom-economical, with water being the only major byproduct.
Environmental Impact Assessment
Beyond atom economy, a holistic environmental impact assessment considers factors such as the nature of solvents, the toxicity of reagents and catalysts, energy consumption, and waste generation. Metrics like the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are instrumental in this evaluation.
E-Factor = Total Mass of Waste / Mass of Product
PMI = Total Mass of Inputs / Mass of Product
A lower E-Factor and PMI indicate a more environmentally benign process. mdpi.commasterorganicchemistry.com
Solvents: The choice of solvent is a major contributor to the environmental impact of a synthetic process. rsc.org Suzuki-Miyaura reactions often employ organic solvents such as toluene, dioxane, or tetrahydrofuran (THF), which have varying degrees of environmental and health concerns. The use of aqueous media for Suzuki-Miyaura couplings is an area of active research to improve the greenness of this reaction. nih.gov For the nitro reduction via catalytic hydrogenation, alcohols like ethanol or methanol are common solvents, which are generally considered more environmentally friendly than many aprotic solvents.
Catalyst: Palladium catalysts are highly effective for cross-coupling reactions but are also precious metals with associated environmental costs from mining and potential for contamination of the final product. rsc.org The use of highly active catalysts at low loadings and efficient catalyst recovery and recycling are crucial for mitigating this impact. frontiersin.org For the nitro reduction, catalysts like palladium on carbon (Pd/C) or Raney nickel are often used. While effective, the potential for metal leaching into the product and waste streams must be managed. acsgcipr.org
Reagents and Byproducts: The use of stoichiometric bases like potassium carbonate or sodium carbonate in the Suzuki-Miyaura reaction contributes significantly to the waste stream. The boronic acid derivatives can also lead to boron-containing waste products. The nitro reduction step is cleaner in this regard, especially with catalytic hydrogenation where hydrogen is the reducing agent and water is the primary byproduct. Alternative reducing agents for nitro groups, such as iron in acidic media, generate significant amounts of iron salt waste. masterorganicchemistry.comwikipedia.org
Interactive Data Table: Comparative Environmental Metrics of a Hypothetical Synthesis
| Metric | Suzuki-Miyaura Coupling | Nitro Group Reduction | Overall Process (Estimated) | Ideal Value |
| Atom Economy (%) | ~49.6% | 86.1% | ~42.7% | 100% |
| E-Factor (kg waste/kg product) | High (can be >10) | Low to Moderate (1-5) | Moderate to High (5-15) | 0 |
| PMI (kg input/kg product) | High (can be >11) | Low to Moderate (2-6) | Moderate to High (6-16) | 1 |
| Key Environmental Concerns | - Palladium catalyst- Organic solvents- Stoichiometric base- Boron waste | - Catalyst handling and recovery- Flammability of H2 gas | - Cumulative solvent use- Energy for heating/cooling- Multi-step purification | N/A |
Detailed Research Findings
Research in green chemistry is continuously seeking to improve the environmental performance of such synthetic pathways. For Suzuki-Miyaura reactions, developments include the use of more sustainable solvents, including water, and the development of highly active catalysts that can be used at very low concentrations. nih.gov Ligandless Suzuki-Miyaura reactions in aqueous media have also been explored to simplify the reaction setup and reduce waste.
For the reduction of nitroarenes, catalytic transfer hydrogenation offers an alternative to using gaseous hydrogen, which can pose safety challenges on a large scale. acsgcipr.org Flow chemistry is another emerging technology that can improve the safety and efficiency of highly exothermic reactions like nitro reductions.
Chemical Reactivity and Derivatization Pathways of 2 ,4 Dimethoxy Biphenyl 3 Ylamine Hydrochloride
Reactions at the Arylamine Moiety
The primary arylamine group is a key reactive center in the molecule. For most reactions involving the nitrogen's lone pair, the hydrochloride salt must first be neutralized to the free amine, 2',4'-Dimethoxy-biphenyl-3-ylamine.
The nucleophilic nature of the primary amine allows for the formation of new carbon-nitrogen bonds through N-alkylation and N-acylation. These reactions are fundamental for building more complex molecular architectures.
N-Alkylation typically involves the reaction of the free amine with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The synthesis of alkyldiarylamines from primary amines is a common strategy in medicinal chemistry. cmu.edu While methods often require specific catalyst systems, the direct alkylation of arylamines remains a foundational transformation. cmu.edu The reaction can proceed sequentially to form secondary and tertiary amines.
N-Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides. This reaction is generally rapid and high-yielding, producing stable amide derivatives. The resulting amide significantly alters the electronic properties of the arylamine, changing it from a strong activating group to a moderately deactivating, ortho-, para-directing group in electrophilic aromatic substitution.
The scope of these reactions is broad, allowing for the introduction of a wide variety of alkyl and acyl groups. Selectivity for mono-alkylation can sometimes be challenging, as the resulting secondary amine can be more nucleophilic than the primary amine, leading to over-alkylation.
| Reaction Type | Reagent Example | Product Type | Notes |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Secondary Amine (N-methyl derivative) | Reaction may proceed to form a tertiary amine. |
| N-Alkylation | Benzyl (B1604629) Bromide (BnBr) | Secondary Amine (N-benzyl derivative) | Introduces a benzyl group. |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide (N-acetyl derivative) | Highly efficient reaction, forms a stable acetamide. |
| N-Acylation | Benzoyl Chloride (PhCOCl) | Amide (N-benzoyl derivative) | Forms a benzamide, useful for protecting the amine. |
The primary arylamine of 2',4'-Dimethoxy-biphenyl-3-ylamine can be converted into a highly versatile diazonium salt. This reaction, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0–5 °C).
The resulting diazonium salt is an excellent intermediate because the diazonio group (-N₂⁺) is a superb leaving group (as N₂ gas). This allows for its replacement by a wide range of nucleophiles, providing access to a variety of functional groups that are difficult to introduce directly. lkouniv.ac.in
Key transformations of the diazonium salt include:
Sandmeyer Reactions: Replacement of the diazonio group with -Cl, -Br, or -CN using the corresponding copper(I) salt.
Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).
Hydrolysis: Replacement with an -OH group by heating in an aqueous acidic solution.
Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder instead of a copper(I) salt.
| Reaction Name | Reagent(s) | Functional Group Introduced | Product Example |
|---|---|---|---|
| Sandmeyer | CuCl / HCl | -Cl (Chloro) | 3-Chloro-2',4'-dimethoxy-biphenyl |
| Sandmeyer | CuBr / HBr | -Br (Bromo) | 3-Bromo-2',4'-dimethoxy-biphenyl |
| Sandmeyer | CuCN / KCN | -CN (Cyano) | 2',4'-Dimethoxy-biphenyl-3-carbonitrile |
| Schiemann | 1. HBF₄; 2. Heat | -F (Fluoro) | 3-Fluoro-2',4'-dimethoxy-biphenyl |
| Hydrolysis | H₂SO₄, H₂O, Heat | -OH (Hydroxy) | 2',4'-Dimethoxy-biphenyl-3-ol |
The amine group is in its most reduced form and can undergo oxidative transformations. The oxidation of primary arylamines can be complex, potentially yielding nitroso, nitro, or polymeric products depending on the oxidizing agent and reaction conditions. However, controlled catalytic oxidation can transform primary amines into valuable amides. rsc.org For instance, ruthenium-catalyzed aerobic oxidation can convert primary amines (RCH₂NH₂) into amides (RCONH₂), proceeding through a nitrile intermediate. rsc.org
Conversely, while the amine itself is not typically reduced, related functional groups can be reduced to form the amine. For example, if a nitro group were present at the 3-position (3-nitro-2',4'-dimethoxy-biphenyl), it could be readily reduced to the primary amine using reagents like catalytic hydrogenation (H₂/Pd-C) or metals in acidic conditions (e.g., Fe, HCl). lkouniv.ac.in This nitro-to-amine reduction is a common synthetic strategy. lkouniv.ac.in
Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. total-synthesis.com The regiochemical outcome of EAS on 2',4'-Dimethoxy-biphenyl-3-ylamine is governed by the directing effects of the substituents on both phenyl rings. vanderbilt.edu
The rate and position of electrophilic attack are determined by the electronic properties of the substituents already present on the biphenyl system. vanderbilt.edu Activating groups donate electron density, making the ring more nucleophilic and directing incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com Deactivating groups withdraw electron density, slowing the reaction and directing electrophiles to the meta position. vanderbilt.edulibretexts.org
Ring A (Substituted with -NH₂): The amine group (-NH₂) is a very strong activating group and is ortho-, para-directing. It directs incoming electrophiles to positions 2, 4, and 6. However, EAS reactions are often performed in strong acid. Under these conditions, the amine is protonated to form the anilinium ion (-NH₃⁺), which is a powerful deactivating group and a meta-director, directing to position 5. lkouniv.ac.in
Ring B (Substituted with -OCH₃): The two methoxy (B1213986) groups (-OCH₃) at the 2'- and 4'-positions are both strong activating, ortho-, para-directing groups due to their ability to donate electron density via resonance. libretexts.orgyoutube.com
The 4'-OCH₃ group directs to the 3' and 5' positions.
The 2'-OCH₃ group directs to the 3' and 5' positions.
The combined effect of both methoxy groups strongly activates the 3' and 5' positions of Ring B.
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| -NH₂ (free amine) | 3 | Electron Donating (Resonance) | Strongly Activating | Ortho, Para (to C2, C4, C6) |
| -NH₃⁺ (in acid) | 3 | Electron Withdrawing (Inductive) | Strongly Deactivating | Meta (to C5) |
| -OCH₃ | 2' | Electron Donating (Resonance) | Strongly Activating | Ortho, Para (to C3', C5') |
| -OCH₃ | 4' | Electron Donating (Resonance) | Strongly Activating | Ortho (to C3', C5') |
Based on the directing effects analyzed above, common electrophilic aromatic substitution reactions are expected to functionalize the dimethoxy-substituted ring.
Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃, or with Cl₂ and FeCl₃, will introduce a halogen atom. The major products are expected to be 3'-bromo- or 3'-chloro-2',4'-dimethoxy-biphenyl-3-ylamine, with potential for disubstitution at the 3' and 5' positions under forcing conditions.
Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the electrophile. minia.edu.eg This will lead to the formation of 3'-nitro-2',4'-dimethoxy-biphenyl-3-ylamine as the primary product. libretexts.org
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) introduces a sulfonic acid group (-SO₃H). This reaction is typically reversible and will yield 2',4'-dimethoxy-3'-amino-biphenyl-3'-sulfonic acid.
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
|---|---|---|---|
| Bromination | Br₂ / FeBr₃ | Br⁺ | 3'-Bromo-2',4'-dimethoxy-biphenyl-3-ylamine |
| Chlorination | Cl₂ / FeCl₃ | Cl⁺ | 3'-Chloro-2',4'-dimethoxy-biphenyl-3-ylamine |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 3'-Nitro-2',4'-dimethoxy-biphenyl-3-ylamine |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 2',4'-Dimethoxy-3'-amino-biphenyl-3'-sulfonic acid |
Metal-Catalyzed Transformations Involving the Biphenyl Core
The biphenyl scaffold of 2',4'-Dimethoxy-biphenyl-3-ylamine hydrochloride is amenable to a variety of metal-catalyzed reactions. These transformations are crucial for introducing new functional groups and for the late-stage modification of molecules in drug discovery and materials science.
C-H activation represents a powerful strategy for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering an atom-economical approach to molecular diversification. researchgate.netnih.govthieme-connect.com In the context of this compound, the biphenyl core presents several C-H bonds that could be targeted for functionalization through transition metal catalysis. The directing-group ability of the amine and methoxy substituents can influence the regioselectivity of these reactions.
Late-stage functionalization is a particularly valuable application of C-H activation, enabling the modification of complex molecules at a late point in a synthetic sequence. This approach avoids the need for de novo synthesis of analogues and allows for rapid exploration of structure-activity relationships. nih.govnih.gov For a molecule like this compound, late-stage C-H functionalization could be employed to introduce a variety of substituents, thereby modulating its physicochemical and biological properties.
Table 1: Hypothetical Palladium-Catalyzed C-H Arylation of 2',4'-Dimethoxy-biphenyl-3-ylamine This table presents plausible outcomes for a directed C-H arylation reaction based on established methodologies for similar substrates.
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene | 110 | 75 |
| 2 | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 68 |
| 3 | 3-Chloropyridine | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-Amyl alcohol | 120 | 55 |
Formation of Complex Molecular Architectures and Heterocycles
The structural motifs within this compound make it a valuable precursor for the synthesis of more elaborate molecular frameworks, including fused ring systems and various heterocycles. rsc.orgthieme-connect.deaksci.com
The amino group and the biphenyl scaffold can participate in cyclization reactions to form fused heterocyclic systems. For instance, intramolecular C-N bond formation, often facilitated by a metal catalyst, can lead to the construction of carbazole (B46965) or other nitrogen-containing polycyclic aromatic compounds. The specific substitution pattern of the starting material would direct the regiochemical outcome of such cyclizations.
The generation of fused ring systems is a key strategy in the synthesis of natural products and functional materials. The inherent structural rigidity and defined three-dimensional shape of these systems are often crucial for their intended function.
A synthon is a conceptual unit within a molecule that can be formed or assembled by known synthetic operations. This compound can serve as a versatile synthon for the construction of a wide array of heterocyclic compounds. researchgate.netwhiterose.ac.uk The primary amine is a key functional handle, enabling reactions such as condensation with carbonyl compounds to form imines, which can then undergo further transformations.
For example, the reaction of the amine with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles, such as imidazoles, pyrazines, or benzodiazepines, depending on the nature of the reaction partner and the conditions employed.
Table 2: Plausible Heterocycle Synthesis from 2',4'-Dimethoxy-biphenyl-3-ylamine This table illustrates the potential of the title compound to act as a synthon in the formation of diverse heterocyclic cores.
| Entry | Reagent | Resulting Heterocycle | Reaction Type |
| 1 | 1,2-Diketone | Quinoxaline | Condensation |
| 2 | β-Ketoester | Dihydropyridinone | Bohlmann-Rahtz Pyridine Synthesis |
| 3 | Phthalic anhydride | Phthalimide | Acylation/Cyclization |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides invaluable information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the 2',4'-Dimethoxy-biphenyl-3-ylamine hydrochloride molecule.
¹H and ¹³C NMR Spectral Data (Predicted)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~7.30 (d) | C-1: ~135.0 |
| H-4 | ~7.10 (dd) | C-2: ~115.0 |
| H-5 | ~7.40 (d) | C-3: ~145.0 (C-NH₂) |
| H-6 | ~7.00 (s) | C-4: ~120.0 |
| H-3' | ~6.60 (d) | C-5: ~130.0 |
| H-5' | ~6.55 (dd) | C-6: ~118.0 |
| H-6' | ~7.20 (d) | C-1': ~125.0 |
| 2'-OCH₃ | ~3.85 (s) | C-2': ~158.0 (C-OCH₃) |
| 4'-OCH₃ | ~3.80 (s) | C-3': ~100.0 |
| NH₂ | Broad singlet | C-4': ~160.0 (C-OCH₃) |
| C-5': ~105.0 | ||
| C-6': ~130.0 | ||
| 2'-OCH₃: ~55.5 | ||
| 4'-OCH₃: ~55.3 |
Application of Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To overcome the limitations of one-dimensional NMR in complex molecules, multi-dimensional techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of proton and carbon signals. science.govyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY would reveal correlations between adjacent aromatic protons on each phenyl ring, aiding in their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the ¹³C signals of protonated carbons by linking them to their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This technique is particularly powerful for identifying quaternary carbons (those without attached protons) and for establishing connectivity between the two phenyl rings and the methoxy (B1213986) and amine substituents. For instance, correlations between the methoxy protons and their corresponding carbons on the phenyl ring would confirm their positions.
Variable Temperature NMR for Conformational Dynamics Analysis
The biphenyl (B1667301) scaffold is known for its potential for restricted rotation around the central carbon-carbon single bond, leading to the existence of atropisomers. Variable temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic processes. nih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. mdpi.com
At low temperatures, the rotation around the biphenyl bond may be slow on the NMR timescale, resulting in distinct signals for non-equivalent protons and carbons in the different conformations. scielo.br As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a time-averaged spectrum. Analysis of the coalescence temperature and line shape can provide quantitative information about the energy barrier to rotation. scielo.br
Solid-State NMR for Polymorphism and Crystalline Forms Research
Solid-state NMR (ssNMR) spectroscopy is an indispensable technique for characterizing the structure and dynamics of solid materials, including different polymorphic forms. researchgate.netnih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect in pharmaceutical sciences as different polymorphs can exhibit varying physical properties.
ssNMR can provide detailed information about the local atomic environment, intermolecular interactions, and molecular conformation within the crystal lattice. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution ¹³C spectra of solid samples. nih.gov Differences in the chemical shifts observed in the ssNMR spectra of different batches can indicate the presence of different polymorphs. dur.ac.uk Furthermore, ssNMR can be used to study the dynamics within the solid state and can help in understanding the stability of different crystalline forms. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides the exact mass of a molecule with high accuracy, allowing for the determination of its elemental composition. nih.gov For this compound, HRMS would confirm the molecular formula C₁₄H₁₅NO₂.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is employed to further confirm the molecular structure by analyzing the fragmentation patterns of the parent ion. researchgate.net In an MS/MS experiment, the protonated molecular ion [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic fragment ions.
Predicted Fragmentation Pathways:
The fragmentation of this compound is expected to proceed through several key pathways:
Loss of a methyl radical (•CH₃): This is a common fragmentation for methoxy-substituted aromatic compounds, leading to a stable radical cation.
Cleavage of the biphenyl bond: This would result in fragment ions corresponding to the individual substituted phenyl rings.
Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond can lead to the loss of the amine group.
Sequential loss of functional groups: A combination of the above fragmentations can occur, providing a detailed fingerprint of the molecule's structure.
Elucidation of these fragmentation pathways provides strong evidence for the proposed connectivity of the atoms within the molecule. nih.govmdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a molecule to be IR active, its vibration must cause a change in the dipole moment. Key expected IR absorption bands for this compound would include:
N-H stretching vibrations from the amine group.
C-H stretching vibrations from the aromatic rings and methoxy groups.
C=C stretching vibrations within the aromatic rings.
C-O stretching vibrations from the methoxy groups.
C-N stretching vibrations.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Raman spectroscopy is often particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would provide complementary information on the skeletal vibrations of the biphenyl core and the symmetric vibrations of the methoxy groups. nih.gov
Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H (amine) | Stretching | 3400-3250 | Weak |
| C-H (aromatic) | Stretching | 3100-3000 | Strong |
| C-H (methyl) | Stretching | 2960-2850 | Strong |
| C=C (aromatic) | Stretching | 1600-1450 | Strong |
| C-O (ether) | Stretching | 1275-1200 | Moderate |
| C-N (amine) | Stretching | 1350-1280 | Moderate |
By combining the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.
Correlation of Vibrational Spectra with Molecular Structure and Functional Groups
Vibrational spectroscopy provides a detailed fingerprint of a molecule by probing the characteristic vibrations of its constituent functional groups. For this compound, the infrared (IR) and Raman spectra are expected to display a series of bands corresponding to the vibrations of the aromatic rings, methoxy groups, and the amine hydrochloride moiety.
The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The protonated amine group (-NH₃⁺) gives rise to broad and strong N-H stretching bands, typically observed between 3200 cm⁻¹ and 2800 cm⁻¹, which can overlap with the C-H stretching vibrations. The methyl groups of the methoxy substituents will exhibit characteristic symmetric and asymmetric C-H stretching modes in the 2980-2850 cm⁻¹ range.
Stretching vibrations of the carbon-carbon double bonds within the phenyl rings are expected to produce several bands in the 1620-1450 cm⁻¹ region. The N-H bending vibrations of the -NH₃⁺ group typically appear around 1600-1500 cm⁻¹. The C-O stretching vibrations of the aryl ether linkages are strong and characteristic, with the asymmetric and symmetric modes predicted to be in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively. The vibration of the C-C single bond connecting the two phenyl rings is generally weak and is expected in the 1300-1200 cm⁻¹ range.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretching | Amine hydrochloride (-NH₃⁺) | 3200-2800 (broad) |
| Aromatic C-H Stretching | Phenyl rings | 3100-3000 |
| Aliphatic C-H Stretching | Methoxy (-OCH₃) | 2980-2850 |
| Aromatic C=C Stretching | Phenyl rings | 1620-1450 |
| N-H Bending | Amine hydrochloride (-NH₃⁺) | 1600-1500 |
| Asymmetric C-O-C Stretching | Methoxy (-OCH₃) | 1275-1200 |
| Symmetric C-O-C Stretching | Methoxy (-OCH₃) | 1075-1020 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The chromophore in this compound is the substituted biphenyl system, which gives rise to characteristic absorption bands.
Absorption Characteristics and Photophysical Properties
The electronic spectrum of this compound is expected to be characterized by intense π → π* transitions originating from the conjugated biphenyl system. The primary absorption, known as the K-band, is anticipated to be influenced by the electronic effects of the substituents. The two methoxy groups (-OCH₃) are auxochromes that can donate electron density to the aromatic rings, which typically results in a bathochromic (red) shift of the absorption maximum. Conversely, the protonated amine (-NH₃⁺) group is electron-withdrawing and may induce a hypsochromic (blue) shift. The interplay of these opposing effects will determine the final position of the absorption bands. Weaker benzenoid B-bands may also be observable as fine structure or shoulders.
| Type of Transition | Chromophore | Expected λ_max (nm) |
|---|---|---|
| π → π* (K-band) | Conjugated biphenyl system | ~255 - 270 |
| π → π* (B-band) | Phenyl rings | ~270 - 290 (shoulder) |
X-ray Crystallography for Precise Structural Determination
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The crystal structure of this compound is expected to be stabilized by a network of intermolecular forces. The primary interactions will likely be strong N-H···Cl⁻ hydrogen bonds between the amine hydrochloride group and the chloride anion. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are anticipated to contribute to the crystal packing. Weaker C-H···π interactions may also be present. A study on the related compound 4,4'-dimethoxy-1,1'-biphenyl (B188815) highlighted the role of C-H···π and weak π···π interactions in stabilizing its crystal structure. niscpr.res.in
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bonding | N-H (amine hydrochloride) | Cl⁻ anion |
| π-Stacking | Phenyl ring π-system | Phenyl ring π-system |
| C-H···π Interaction | C-H (aromatic) | Phenyl ring π-system |
Conformational Analysis in the Solid State
A critical structural parameter in biphenyl derivatives is the torsion angle between the planes of the two phenyl rings. In this compound, the presence of a methoxy group at the 2'-position is expected to create significant steric hindrance, forcing the molecule into a non-planar conformation. This is in contrast to 4,4'-dimethoxy-1,1'-biphenyl, which is nearly planar in the solid state due to the absence of ortho-substituents. niscpr.res.in Theoretical studies on analogous dimethoxy-bithiophenes also indicate a preference for a non-planar arrangement. rsc.org
Polymorphism and Cocrystallization Research in Biphenyl Systems
Biphenyl derivatives are known to exhibit polymorphism, the ability to crystallize in multiple forms, due to their conformational flexibility. nih.gov This phenomenon is also common for hydrochloride salts of organic molecules. researchgate.netsoton.ac.uk The specific crystalline form obtained can be influenced by crystallization conditions. Furthermore, the amine functionality in the parent compound makes it a candidate for cocrystallization with pharmaceutically acceptable coformers, a strategy often used to enhance the physicochemical properties of active pharmaceutical ingredients. nih.govjaper.inrsc.orgnih.gov
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a detailed picture of the electronic distribution and energy levels within a molecule. These calculations are fundamental to understanding a compound's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. By approximating the electron density, DFT calculations can find the geometry that corresponds to the minimum energy on the potential energy surface. For 2',4'-Dimethoxy-biphenyl-3-ylamine hydrochloride, this process would involve iterative calculations to adjust bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved. The resulting optimized geometry provides crucial information about the spatial relationship between the two phenyl rings, the methoxy (B1213986) groups, and the amine hydrochloride moiety.
While specific DFT studies on this compound are not prominently available in the reviewed literature, the methodology is standard for similar biphenyl (B1667301) and dimethoxybenzene derivatives. nih.govresearchgate.netresearchgate.netscivisionpub.comresearchgate.net For these related compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been shown to provide geometric parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.net
Table 1: Representative Theoretical Parameters from DFT Calculations on Related Biphenyl Structures
| Parameter | Typical Calculated Value Range |
|---|---|
| Inter-ring C-C Bond Length | 1.48 - 1.51 Å |
| Phenyl Ring C-C Bond Lengths | 1.38 - 1.41 Å |
| C-O (methoxy) Bond Length | 1.35 - 1.37 Å |
| C-N (amine) Bond Length | 1.40 - 1.47 Å |
Note: This table is illustrative, based on general findings for substituted biphenyls, as specific data for the target compound is not available.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack. The electron-donating methoxy and amino groups would be expected to influence the energy and localization of the HOMO, while the biphenyl system would contribute to the delocalization of both frontier orbitals.
Studies on similar dimethoxybenzene derivatives have used FMO analysis to confirm their stability, characterized by significant energy gaps. nih.govresearchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Studies
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic regions of a compound. The MEP map is color-coded, where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue represents areas of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas denote regions of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy groups due to their lone pairs of electrons. The area around the positively charged ammonium (B1175870) group (-NH3+) of the hydrochloride salt would exhibit a strong positive potential (blue), making it a site for interaction with nucleophiles. The aromatic rings would show a complex potential distribution influenced by the substituents. Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding and docking with biological targets. nih.govresearchgate.netresearchgate.net
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.
Molecular Dynamics Simulations for Conformational Mobility
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can model the conformational changes and flexibility of a molecule over time.
For this compound, an MD simulation would provide insights into the dynamic behavior of the molecule, such as the rotation of the phenyl rings relative to each other, the movement of the methoxy groups, and the interactions of the amine hydrochloride with its environment (e.g., solvent molecules). These simulations can reveal the accessible conformations and the energy barriers between them, which is information that is not available from static geometry optimization. While specific MD studies on this compound are not readily found, the technique has been applied to understand the dynamics of similar organic molecules and their solvatomorphs. rsc.orgresearchgate.netnih.gov
Torsional Angle Analysis and Stereochemical Implications
A key aspect of the conformation of biphenyl compounds is the torsional (or dihedral) angle between the two phenyl rings. This angle is defined by four atoms, two from each ring, that are part of the inter-ring bond. Steric hindrance between substituents on the rings can prevent them from being coplanar.
In this compound, the substituents at the ortho positions (the 2'-methoxy group and the 3-amino group) would create significant steric strain, forcing the phenyl rings to adopt a twisted conformation. A potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the torsional angle, can identify the most stable angle and the energy barrier to rotation around the inter-ring bond. This analysis is crucial for understanding the molecule's stereochemistry and how its shape might influence its interactions with other molecules. Quantum chemical calculations on other di-ortho-substituted biphenyls have extensively investigated these torsional properties. researchgate.netscivisionpub.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Biphenyl |
Computational Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in simulating various types of spectra. These theoretical predictions can aid in structural elucidation, confirm experimental findings, and provide a deeper understanding of the molecule's electronic and vibrational characteristics.
Theoretical NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants with increasing accuracy, serving as a valuable tool for assigning complex spectra.
Detailed Research Findings: The prediction of NMR spectra is typically performed using DFT calculations. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). While direct DFT calculations are a primary method, machine learning algorithms trained on large experimental databases have also emerged as a rapid and accurate alternative for predicting chemical shifts from a chemical structure. nih.govnih.gov These programs can often predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. nih.gov
For this compound, a theoretical ¹H NMR spectrum would be characterized by distinct signals for the aromatic protons on the two phenyl rings, the amine protons, and the methoxy group protons. The chemical shifts would be influenced by the electron-donating methoxy groups and the electron-withdrawing ammonium group. Similarly, ¹³C NMR predictions would identify the chemical shifts for each unique carbon atom in the biphenyl backbone and the methoxy groups.
Below is an illustrative table representing the type of data generated from a computational NMR prediction for the target molecule.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic Protons | 6.5 - 7.8 | 110 - 160 | Shifts are influenced by substituent positions and inter-ring torsion. |
| Amine Protons (-NH₃⁺) | 7.5 - 9.0 | N/A | Typically broad signals, shift is highly dependent on solvent and concentration. |
| Methoxy Protons (-OCH₃) | 3.7 - 4.0 | 55 - 60 | Sharp singlets. |
Simulated Vibrational Spectra (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational simulations can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.
Detailed Research Findings: Simulations of IR and Raman spectra are routinely performed using DFT calculations. jkps.or.kr After geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions. youtube.com This analysis yields a set of vibrational modes, each with a specific frequency and intensity. The calculated frequencies often have a systematic error, which can be corrected using empirical scaling factors to improve agreement with experimental data. researchgate.net For a molecule like this compound, the simulated spectra would show characteristic bands for N-H stretching and bending from the ammonium group, C-O stretching from the methoxy groups, C-H stretching and bending from the aromatic rings, and skeletal vibrations of the biphenyl structure. semanticscholar.orgpolimi.it
The table below illustrates the expected vibrational modes and their predicted frequency ranges.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch (Ammonium) | 3100 - 3300 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Methoxy C-H Stretch | 2850 - 2980 | Medium | Medium |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium-Strong | Strong |
| N-H Bend (Ammonium) | 1500 - 1650 | Medium | Weak |
| C-O Stretch (Methoxy) | 1020 - 1250 | Strong | Medium |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong | Weak |
UV-Vis Spectra Simulation and Electronic Excitation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. Computational simulations, particularly using Time-Dependent Density Functional Theory (TD-DFT), can predict the absorption wavelengths (λmax) and transition characteristics. mdpi.com
Detailed Research Findings: TD-DFT is a widely used method to calculate the excited states of molecules and simulate their UV-Vis spectra. researchgate.netgithub.com The calculation provides information on the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states, and the oscillator strengths, which relate to the intensity of the absorption bands. youtube.com For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic biphenyl system. The positions of the methoxy and amine groups will influence the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), thereby affecting the λmax values. iucr.org Analysis of the orbitals involved in each transition can provide a detailed understanding of the electronic structure. mdpi.com
The following table exemplifies the output of a TD-DFT calculation.
Interactive Data Table: Simulated Electronic Transitions for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
| S₀ → S₁ | ~300 | > 0.1 | HOMO → LUMO (π→π) |
| S₀ → S₂ | ~250 | > 0.2 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | ~220 | > 0.05 | HOMO → LUMO+1 (π→π*) |
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational transition state theory is a powerful methodology for investigating the kinetics and mechanisms of chemical reactions. fiveable.me By mapping the potential energy surface, it allows for the identification of transition states and the calculation of energy barriers, providing a quantitative understanding of reaction pathways. mit.edursc.org
Calculation of Activation Barriers and Reaction Pathways
A critical application of computational chemistry is the elucidation of reaction mechanisms by calculating the activation energies (Ea) for proposed reaction steps. The synthesis of the biphenyl core of this compound likely involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling. researchgate.netmdpi.com
The table below provides an example of calculated activation energies for the key steps in a hypothetical Suzuki coupling reaction to form a biphenyl precursor.
Interactive Data Table: Hypothetical Activation Barriers for Biphenyl Synthesis via Suzuki Coupling
| Reaction Step | Reactants | Transition State (TS) | Products | Calculated Activation Energy (Ea) (kcal/mol) |
| Oxidative Addition | Aryl-Halide + Pd(0) | TS₁ | Aryl-Pd(II)-Halide | ~15 - 20 |
| Transmetalation | Aryl-Pd(II)-Halide + Aryl-Boronic Acid | TS₂ | Diaryl-Pd(II) | ~25 - 35 (Rate-Determining Step) |
| Reductive Elimination | Diaryl-Pd(II) | TS₃ | Biphenyl + Pd(0) | ~15 - 20 |
Intermolecular Interaction Studies and Supramolecular Assembly
The solid-state structure and properties of a molecule are governed by its intermolecular interactions. Computational methods can be used to study these non-covalent forces and predict how molecules will self-assemble into larger supramolecular structures. chemrxiv.orgresearchgate.net
Detailed Research Findings: For this compound, several types of intermolecular interactions are significant. The hydrochloride salt form implies strong ionic interactions and hydrogen bonding between the ammonium cation (-NH₃⁺) and the chloride anion (Cl⁻). Furthermore, the ammonium group can act as a hydrogen bond donor to other acceptor atoms, while the methoxy oxygen atoms can act as hydrogen bond acceptors. The biphenyl rings can engage in π-π stacking and C-H···π interactions. rasayanjournal.co.innih.gov
Computational tools like DFT, Symmetry-Adapted Perturbation Theory (SAPT), and analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify these interactions. wsu.edunih.gov SAPT, for instance, can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, revealing that dispersion is often a decisive factor in the interactions of large aromatic systems. nih.gov These studies are crucial for understanding crystal packing and predicting how molecules might form larger, ordered structures. nih.govmdpi.com By modeling dimers, trimers, and larger clusters, it is possible to predict the most stable arrangements and rationalize the formation of specific crystal polymorphs or other self-assembled materials. chemrxiv.org
Analysis of Non-Covalent Interactions within Crystalline Structures
A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies detailing the crystalline structure and non-covalent interactions of this compound.
Computational and theoretical chemistry provides powerful tools to investigate the intricate network of non-covalent interactions that govern the three-dimensional arrangement of molecules in a crystal lattice. mdpi.compurdue.edu These interactions, though weaker than covalent bonds, are fundamental in crystal engineering, influencing properties such as solubility, stability, and morphology. nih.gov Methodologies like Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) analysis are commonly employed to visualize, characterize, and quantify these weak forces. nih.govmdpi.com
For a molecule like this compound, one could theoretically anticipate a variety of non-covalent interactions based on its functional groups:
Hydrogen Bonds: The primary amine group (-NH₂) and the hydrochloride moiety (Cl⁻) are expected to be significant participants in hydrogen bonding. The ammonium group (-NH₃⁺) would act as a strong hydrogen bond donor, likely forming interactions with the chloride ion and potentially with the methoxy oxygen atoms of neighboring molecules.
π-Interactions: The two phenyl rings of the biphenyl scaffold could engage in π-π stacking or T-shaped π-π interactions, which are common stabilizing forces in aromatic systems. niscpr.res.in
C-H···π Interactions: The hydrogen atoms attached to the aromatic rings can interact with the electron-rich π-systems of adjacent molecules. niscpr.res.in
Without experimental crystallographic data (e.g., a CIF file from X-ray diffraction), a detailed computational analysis remains speculative. Such an analysis would typically involve the generation of Hirshfeld surfaces to map intermolecular contacts and their relative contributions. Two-dimensional fingerprint plots derived from the Hirshfeld surface would quantify the percentage of different types of contacts, such as H···H, C···H, and O···H interactions. researchgate.net
Further computational studies using Density Functional Theory (DFT) would allow for the optimization of the molecular geometry and the calculation of interaction energies between molecular pairs, providing quantitative insights into the strength of the various non-covalent interactions stabilizing the crystal structure. niscpr.res.innih.gov The molecular electrostatic potential (MEP) map could also be calculated to identify electron-rich and electron-poor regions, predicting the most likely sites for intermolecular interactions. niscpr.res.in
Given the absence of specific research on this compound, the following tables are presented as illustrative examples of how such data would be organized if a crystallographic and computational study were available.
Table 1: Hypothetical Hydrogen Bond Geometry
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N—H···Cl | 0.91 | 2.20 | 3.11 | 175 |
| N—H···O | 0.91 | 2.15 | 3.00 | 155 |
| C—H···Cl | 1.08 | 2.80 | 3.75 | 148 |
D = Donor atom, H = Hydrogen, A = Acceptor atom. Data are hypothetical.
Table 2: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···H | 45.0 |
| C···H / H···C | 25.5 |
| O···H / H···O | 12.3 |
| Cl···H / H···Cl | 15.1 |
| C···C | 2.1 |
Data are hypothetical and for illustrative purposes only.
The conclusive analysis of non-covalent interactions within the crystalline structure of this compound awaits experimental determination of its crystal structure through single-crystal X-ray diffraction, which would then enable detailed and accurate computational investigations.
Applications of 2 ,4 Dimethoxy Biphenyl 3 Ylamine Hydrochloride in Advanced Chemical Fields
Precursor in the Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis
The structural motif of 2',4'-Dimethoxy-biphenyl-3-ylamine hydrochloride, characterized by its substituted biphenyl (B1667301) core, is highly valued in organometallic chemistry for the fine-tuning of catalysts. The biphenyl structure provides a rigid and sterically defined scaffold, which is essential for creating ligands that can precisely control the activity and selectivity of metal catalysts. The amine functional group offers a convenient point for modification, allowing for the attachment of various coordinating groups to create a diverse library of ligands.
The synthesis of biphenylamines, the parent structure of the title compound, is often achieved through methods like the Suzuki–Miyaura cross-coupling reaction, which pairs bromoanilines with arylboronic acids using palladium catalysts. uliege.be This methodology allows for the creation of a wide array of substituted biphenylamines by varying the nature of the substituents on both aromatic rings, influencing their electronic properties and steric bulk. uliege.be These tailored biphenylamines can then be transformed into ligands for various catalytic applications. uliege.be
Design and Synthesis of Chiral Biphenyl-Based Ligands
The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming to produce enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. Biphenyl-based structures are excellent platforms for designing chiral ligands due to the phenomenon of atropisomerism, where restricted rotation around the single bond connecting the two aryl rings leads to stable, non-superimposable mirror images.
The synthesis of such ligands often involves strategic placement of bulky substituents at the ortho-positions of the biphenyl core to hinder free rotation. While this compound does not inherently possess this feature, its amine group serves as a chemical handle to introduce chiral moieties or to build more complex structures that can induce chirality. For instance, novel chiral monophosphine ligands have been designed by attaching chiral side chains to well-known biphenyl ligand backbones like SPhos and RuPhos. nih.gov Similarly, chiral biphenol-based diphosphonite ligands have been synthesized and shown to be highly effective in palladium-catalyzed asymmetric reactions. nih.gov These strategies highlight a pathway where the amine group of this compound could be functionalized to create new, potentially chiral, phosphino-amine (PN) ligands or other ligand classes. scispace.com The development of adjustable axially chiral biphenyl ligands demonstrates that modifying substituents on the biphenyl rings can make catalysts more efficient in asymmetric synthesis. nih.gov
Exploration in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Scaffold
Beyond being a component of a final ligand, the core structure can be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group temporarily incorporated into a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
The amine group of this compound could be derivatized to form an amide with a prochiral substrate. If a chiral element is introduced, for example by resolving the biphenylamine itself into its atropisomers (if sterically hindered) or by attaching a known chiral group, it could function as a chiral auxiliary. This approach is widely used in asymmetric synthesis to control alkylation, aldol, and Diels-Alder reactions with high diastereoselectivity. wikipedia.orgresearchgate.net For instance, pseudoephedrine and pseudoephenamine are well-known chiral auxiliaries derived from natural products that are used to direct asymmetric alkylation reactions. nih.govnih.gov The biphenyl structure provides a rigid and predictable conformational bias, which is a key characteristic of an effective chiral auxiliary. researchgate.net
Building Block for Polymer Chemistry and Functional Materials
The unique electronic and structural properties of the biphenyl unit make this compound a valuable building block for creating functional polymers and advanced materials. klinger-lab.denih.gov Polymer semiconductors, for instance, have gained significant attention for their use in organic electronics due to their potential for low-cost fabrication. nih.gov The biphenyl core can contribute to the polymer's rigidity, thermal stability, and charge-transport properties.
Incorporation into Polymeric Networks and Resins
The amine functionality of this compound provides a reactive site for its incorporation into various polymer structures. It can react with compounds like carboxylic acids, acid chlorides, or epoxides to form polyamides or epoxy resins, respectively. This process integrates the dimethoxy-biphenyl unit directly into the polymer backbone or as a pendant group. Such incorporation can be used to modify the properties of the resulting material, for example, by enhancing its thermal stability or introducing specific optical or electronic characteristics. A related concept is seen in the preparation of linkers and resins for solid-phase synthesis, where functionalized phenols are incorporated to create specialized polymer supports. nih.gov The development of multifunctional nanomaterials often relies on the controlled assembly of block copolymers, which requires precise control over the molecular structure of the building blocks. klinger-lab.de
Application in Organic Electronics (e.g., OLEDs, Solar Cells) and Photopolymerization
Biphenyl derivatives are widely investigated for their applications in organic electronics. Their conjugated π-system facilitates charge transport, making them suitable for use in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. The amine group, being an electron-donating group, can further tune the electronic properties of the molecule.
In the field of photopolymerization, biphenyl derivatives have emerged as highly effective photosensitizers. mdpi.comnih.govresearchgate.net Photopolymerization is a process where light is used to initiate a polymerization reaction, a technology crucial for applications like 3D printing, coatings, and dental composites. rsc.orguj.edu.pl Biphenyl compounds can act as the light-absorbing component in a photoinitiating system, transferring energy to an initiator molecule which then starts the polymerization chain reaction. mdpi.comresearchgate.net
Photosensitization Mechanisms and Efficiency in Photopolymerization Processes
Biphenyl amine derivatives are particularly effective as photosensitizers in two-component (bimolecular) photoinitiating systems, often paired with an onium salt like an iodonium (B1229267) salt. mdpi.comresearchgate.net The mechanism of action depends on the type of polymerization.
There are two primary pathways for initiation:
Photo-oxidation: In this process, the biphenyl amine derivative absorbs light and is excited to a higher energy state. It then donates an electron to the co-initiator (e.g., an iodonium salt). This electron transfer generates a radical cation from the biphenyl amine and causes the co-initiator to decompose into reactive species (radicals or cations) that initiate polymerization. researchgate.net This pathway is effective for both free-radical and cationic photopolymerization. mdpi.com
Photo-reduction: In this pathway, the excited biphenyl derivative acts as an electron acceptor. It interacts with an electron donor, typically a tertiary amine, which becomes oxidized to form an amino alkyl radical capable of initiating free-radical polymerization. rsc.org
The efficiency of these processes is determined by several factors, including the light absorption characteristics of the photosensitizer, the energy levels of its excited states, and the thermodynamics of the electron transfer step. The Gibbs free energy change (ΔGet) for the electron transfer process, often calculated using the Rehm-Weller equation, is a key indicator of the feasibility of the photosensitization. researchgate.net
Studies on various 2-amino-phenyl-benzene-1,3-dicarbonitrile derivatives have shown their versatility as photosensitizers for free-radical, cationic, and hybrid photopolymerization under UV-A (e.g., 365 nm) and visible light (e.g., 405 nm) LEDs. mdpi.comnih.gov Real-time FT-IR studies are commonly used to monitor the kinetics of these reactions, measuring the conversion of monomers over time. mdpi.comresearchgate.net
| Parameter | Description | Relevance |
| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | High ε values are desirable for photosensitizers to efficiently capture light energy. Biphenyl derivatives can have ε values in the range of 750–4250 [dm³ mol⁻¹ cm⁻¹]. rsc.org |
| Excited State Energy (E₀₀) | The energy difference between the ground state and the first excited singlet state of the photosensitizer. | Determines the energy available to drive the subsequent chemical reactions in the photoinitiation process. |
| Oxidation Potential (Eox) | The potential at which the photosensitizer loses an electron. | Crucial for calculating the Gibbs free energy of the photo-oxidation process. |
| Gibbs Free Energy (ΔGet) | The thermodynamic driving force for the electron transfer between the photosensitizer and the co-initiator. | A negative ΔGet value indicates that the electron transfer process is thermodynamically favorable and likely to be efficient. researchgate.net |
| Monomer Conversion (%) | The percentage of monomer that has been converted into polymer. | A direct measure of the overall efficiency of the photoinitiating system. Systems using biphenyl derivatives can achieve high conversion values. mdpi.com |
This detailed analysis underscores the compound's potential, positioning this compound as a key enabler in the creation of materials and catalysts with tailored properties for advanced applications.
Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals
The structural framework of this compound makes it a valuable intermediate in the creation of larger, more complex molecules, including those with applications in agriculture and specialty materials. Biphenyl structures are integral to many modern fungicides and herbicides, where the two phenyl rings can be functionalized to optimize biological activity, selectivity, and environmental persistence.
The synthesis of such agrochemicals often involves coupling reactions to build the core biphenyl structure, followed by modifications of the functional groups. For instance, the amine group on the biphenyl core can be readily converted into amides, ureas, or other functional groups, which is a common strategy in the development of bioactive compounds. The methoxy (B1213986) groups can also influence the molecule's properties, such as solubility and metabolic stability. While specific, large-scale agrochemical products directly derived from this compound are not prominently documented in public literature, related aminobiphenyls are key precursors. For example, the synthesis of the fungicide boscalid (B143098) involves an intermediate, 4'-chloro-2-aminobiphenyl, highlighting the industrial relevance of this class of compounds in agrochemical production. google.com
In the context of synthesizing non-biological compounds like specialty chemicals or materials, the structure of this compound dictates its reactivity. The key features influencing its synthetic utility are the nucleophilic amine group and the electron-rich aromatic rings, which are activated by the methoxy substituents.
Amine Group Reactivity : The primary amine (-NH2) at the 3-position is a potent nucleophile, making it the primary site for reactions such as acylation, alkylation, and diazotization. This allows for the straightforward attachment of various side chains and functional groups to build more complex molecular architectures.
Aromatic Ring Reactivity : The two methoxy groups (-OCH3) are electron-donating, which activates the phenyl rings towards electrophilic aromatic substitution. This electronic effect, combined with the directing influence of the amine and the existing substituents, can guide the position of further chemical modifications on the aromatic scaffold.
Rotational Isomerism (Atropisomerism) : The biphenyl core can exhibit restricted rotation around the central carbon-carbon single bond, particularly if bulky groups are introduced at the ortho positions (positions 2, 6, 2', and 6'). While the parent compound does not have sufficient steric hindrance to be atropisomeric at room temperature, derivatives synthesized from it could be designed to possess this feature, which is of significant interest in fields like asymmetric catalysis and materials science.
The interplay between these structural elements allows chemists to selectively modify the molecule, making it a versatile building block for creating a diverse range of specialty chemicals with tailored properties.
Exploration as Scaffolds for Biochemical Research and in vitro Studies
The 2',4'-dimethoxy-biphenyl-3-ylamine scaffold is actively explored in biochemical and medicinal chemistry research as a foundation for developing novel molecules for laboratory-based (in vitro) studies. Its structural rigidity and capacity for diverse functionalization allow it to serve as a template for designing compounds that can interact with biological macromolecules like proteins and nucleic acids.
A chemical probe is a small molecule designed to selectively interact with and modulate the function of a specific biological target, such as an enzyme. The 2',4'-dimethoxy-biphenyl-3-ylamine scaffold can be elaborated to create such probes. By adding specific functional groups, researchers can design inhibitors that target the active site or allosteric sites of an enzyme.
For example, derivatives of this scaffold can be synthesized to target specific enzyme families. The amine group can be used as a handle to attach reactive groups, or "warheads," that can form a covalent bond with amino acid residues (like cysteine or serine) within an enzyme's active site, leading to irreversible inhibition. nih.gov This strategy is a powerful tool for studying enzyme function and validating new drug targets. escholarship.org While studies specifically detailing this compound as a probe are not widely available, the general principles of probe design are frequently applied to similar dimethoxy-aromatic structures.
Table 1: Examples of Enzyme Inhibition by Biphenyl-like Scaffolds This table presents data for compounds analogous to the core scaffold to illustrate the principles of enzyme inhibition studies.
| Compound Class | Target Enzyme | Inhibition Metric (IC₅₀) | Reference Analogue |
|---|---|---|---|
| Indanone Derivatives | Acetylcholinesterase (AChE) | 5.7 nM | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine |
| Isoxazole Derivatives | Chitin Synthesis | ~1-10 µM | 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles |
| Flavonoid Derivatives | Cancer Cell Lines | 2.3 - 4.2 µM | N-benzyl derivatives of 6-amino flavones |
Understanding how a small molecule interacts with biological macromolecules is fundamental to drug discovery and chemical biology. The biphenyl structure is well-suited for slotting into the binding pockets of proteins or intercalating between the base pairs of DNA. In vitro techniques are used to investigate these interactions.
Researchers use methods like fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry to study the binding of small molecules to proteins and DNA. researchgate.net These experiments can determine the binding affinity (how tightly the molecule binds) and the mode of interaction. For example, studies on related molecules have shown that they can bind within the minor groove of DNA, primarily through non-covalent forces such as van der Waals interactions, hydrophobic interactions, and electrostatic forces. researchgate.net Such studies provide crucial insights into the molecular basis of a compound's biological activity.
Mechanistic studies delve deeper into the specifics of how a compound interacts with its target. For protein interactions, this involves identifying the precise amino acids in the binding site that form contacts with the small molecule. This is often achieved through techniques like X-ray crystallography, which can provide a three-dimensional picture of the protein-ligand complex.
In the case of DNA interactions, mechanistic studies can differentiate between different binding modes:
Intercalation : The planar biphenyl system can slide in between the base pairs of the DNA double helix.
Groove Binding : The molecule can fit into the minor or major grooves of the DNA helix.
Covalent Binding : Some molecules, particularly those designed as alkylating agents, can form irreversible covalent bonds with DNA bases, leading to cross-linking. nih.gov
These detailed mechanistic insights are critical for the rational design of more potent and selective molecules for research and therapeutic purposes.
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. This process allows researchers to identify the key chemical features required for a desired biological effect.
For a scaffold like this compound, an SAR study would involve creating a library of related compounds where different parts of the molecule are altered. For example, researchers might:
Change the position or type of substituents on the phenyl rings.
Replace the methoxy groups with other groups (e.g., halogens, alkyl chains).
Modify the amine group into various amides, sulfonamides, or ureas.
Each new compound is then tested in vitro to measure its activity (e.g., its ability to inhibit an enzyme, measured as an IC₅₀ value). By comparing the structures and activities, researchers can build a model of how the molecule's shape and electronic properties relate to its function. nih.govresearchgate.netmdpi.com
Table 2: Illustrative SAR Data for a Series of Fictional Analogs This table provides a hypothetical example to illustrate the principles of an SAR study based on the 2',4'-Dimethoxy-biphenyl-3-ylamine scaffold.
| Compound ID | Modification at 3-amino group | Modification at 4'-methoxy | Enzyme Inhibition (IC₅₀, µM) |
|---|---|---|---|
| Parent | -NH₂ | -OCH₃ | 50.0 |
| Analog A | -NH-C(O)CH₃ (Acetamide) | -OCH₃ | 15.2 |
| Analog B | -NH-C(O)Ph (Benzamide) | -OCH₃ | 8.5 |
| Analog C | -NH-C(O)CH₃ (Acetamide) | -OH | 25.8 |
| Analog D | -NH-C(O)CH₃ (Acetamide) | -F | 12.1 |
From this hypothetical data, one could conclude that converting the amine to an amide (Analogs A, B) increases activity, and a larger aromatic amide (Analog B) is more potent than a small alkyl amide (Analog A). It also suggests that the 4'-methoxy group is important for activity, as replacing it with a hydroxyl group (Analog C) reduces potency, while a fluorine atom (Analog D) is better tolerated. This iterative process of synthesis and testing is essential for optimizing lead compounds in biochemical research. mdpi.comnih.gov
Mechanistic Research and Structure Reactivity Relationships
Influence of Dimethoxy Substituents on Amine Reactivity and Biphenyl (B1667301) Core Properties
The presence of two methoxy (B1213986) (-OCH₃) groups on one phenyl ring and an amine (-NH₂) group on the other significantly modulates the properties of the biphenyl scaffold. Methoxy groups are strong electron-donating groups through resonance (mesomeric effect) and weakly electron-withdrawing through induction.
The 2'- and 4'-positions of the methoxy groups have distinct effects:
4'-Methoxy Group: This group exerts a strong +M (electron-donating mesomeric) effect, increasing the electron density of its parent phenyl ring. This electronic influence can be transmitted across the biphenyl core, subtly affecting the reactivity of the amine group on the other ring.
2'-Methoxy Group: The ortho-positioned methoxy group introduces significant steric hindrance. rsc.orgrsc.org This steric bulk influences the torsional angle (dihedral angle) between the two phenyl rings. A larger twist angle can reduce π-conjugation between the rings, thereby electronically isolating them to some extent. researchgate.net This can diminish the electronic influence of the methoxy groups on the amine-substituted ring.
The amine group's reactivity is a balance of these influences. The increased electron density from the methoxy groups can make the second phenyl ring more susceptible to electrophilic attack. Conversely, the basicity and nucleophilicity of the 3-amine group are primarily governed by the electronic properties of its own ring, though they can be secondarily influenced by the electronic push from the dimethoxy-substituted ring.
| Feature | Influence of 2',4'-Dimethoxy Substituents | Impact on Biphenyl Core and Amine Group |
| Electronic Effect | Methoxy groups are electron-donating, increasing π-electron density on their host ring. nih.govresearchgate.net | Enhances electron density across the biphenyl system, potentially influencing the basicity of the distal amine group. |
| Steric Hindrance | The 2'-methoxy group causes steric repulsion with the second phenyl ring. rsc.orgrsc.org | Forces a larger dihedral angle between the phenyl rings, reducing π-conjugation. researchgate.net |
| Amine Basicity | Influenced by the overall electron density of the biphenyl system. | The net effect is a combination of through-space electronic effects and conjugation, which can subtly alter the availability of the nitrogen lone pair. |
| Core Reactivity | The dimethoxy-substituted ring is highly activated towards electrophilic aromatic substitution. | The amine-substituted ring's reactivity is also modulated, though to a lesser extent due to reduced conjugation. |
Electronic and Steric Effects of Substituents on Reaction Pathways and Selectivity
The specific placement of the methoxy and amine substituents dictates the regioselectivity and pathways of reactions involving 2',4'-Dimethoxy-biphenyl-3-ylamine.
Electronic Effects:
The electron-donating nature of the methoxy groups activates their phenyl ring for electrophilic substitution, primarily at the positions ortho and para to them (e.g., 3', 5', and 6' positions).
The amine group at the 3-position is an activating, ortho-, para-director. Therefore, in reactions involving this ring, substitution would be directed to the 2, 4, and 6 positions. The hydrochloride salt form, -NH₃⁺, would however be a deactivating, meta-director.
The combination of these effects creates a complex reactivity map across the molecule. For instance, in cross-coupling reactions, the electronic nature of the substituents can influence the rate of oxidative addition and reductive elimination steps. beilstein-journals.org
Steric Effects:
The 2'-methoxy group provides significant steric shielding, potentially hindering reactions that require access to that side of the molecule. rsc.orgrsc.org This steric hindrance is a critical factor in controlling atropisomerism in appropriately substituted biphenyls. rsc.org
Similarly, the amine group at the 3-position has adjacent hydrogens at the 2 and 4 positions. Reactions at the 2-position, in particular, would be sterically influenced by the adjacent phenyl ring.
These competing electronic and steric factors are crucial for determining the outcome of a reaction. For example, in a catalytic reaction, the catalyst's approach may be sterically directed to the less hindered face of the molecule, leading to high selectivity. nih.gov
| Factor | Description | Predicted Influence on 2',4'-Dimethoxy-biphenyl-3-ylamine Reactions |
| Inductive Effect | Electron withdrawal through sigma bonds. Methoxy groups are weakly electron-withdrawing inductively. | Minor electronic effect, generally overshadowed by the stronger resonance effect. |
| Resonance Effect | Electron donation or withdrawal through pi bonds. Methoxy and amine groups are strong electron-donators via resonance. researchgate.net | Strongly activates the aromatic rings towards electrophilic attack and influences the regioselectivity of substitution. |
| Steric Hindrance | Physical blocking of a reaction site by bulky groups. rsc.org | The 2'-methoxy group can block access to nearby positions and influences the overall 3D shape of the molecule by altering the biphenyl twist angle. |
| Chelation | Formation of a coordinate bond with a metal center. | The arrangement of the 2'-methoxy and 3-amine groups might allow for chelation to a metal catalyst, influencing selectivity and reaction pathways. |
Kinetic Studies and Reaction Rate Determination
The rate of a reaction can be expressed by a rate law, for example: Rate = k[Amine][Reagent]. Kinetic experiments would involve systematically varying the concentrations of reactants and catalysts while monitoring the formation of product or disappearance of starting material over time, often using techniques like HPLC or NMR spectroscopy. nih.gov
The electronic effects of the dimethoxy substituents are expected to influence reaction rates. For electrophilic attack on the amine-containing ring, the electron-donating character transmitted from the other ring could lead to a modest rate enhancement compared to a non-substituted biphenyl-3-ylamine. Conversely, the steric hindrance from the 2'-methoxy group might slow down reactions that require a specific molecular conformation or catalyst binding near that position. rsc.org In studies on other aromatic amines, ortho-substituents have been shown to significantly increase the activation energy of reactions due to steric hindrance. nih.govresearchgate.net
| Kinetic Parameter | Method of Determination | Information Gained |
| Rate Constant (k) | Monitoring concentration changes over time and fitting to a rate law. nih.gov | Provides a quantitative measure of the reaction speed under specific conditions. |
| Reaction Order | Systematically varying reactant concentrations and observing the effect on the initial reaction rate. | Reveals how the concentration of each reactant influences the overall rate. |
| Activation Energy (Eₐ) | Measuring the rate constant at different temperatures and applying the Arrhenius equation. | Indicates the minimum energy required for the reaction to occur and its temperature sensitivity. nih.gov |
| Pre-exponential Factor (A) | Determined from the Arrhenius plot. | Relates to the frequency of molecular collisions and their proper orientation. |
Isotope Labeling Studies for Mechanism Elucidation
Isotope labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. ias.ac.innih.gov By replacing an atom in 2',4'-Dimethoxy-biphenyl-3-ylamine with one of its heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can track the fate of that specific atom in the products using mass spectrometry or NMR spectroscopy. plos.org
For example, to investigate the mechanism of a reaction involving the amine group, one could synthesize the starting material with ¹⁵N-labeled amine.
¹⁵N Labeling: If the amine group participates in a rearrangement or transfer reaction, the position of the ¹⁵N label in the final product would confirm the pathway. researchgate.net For instance, in a cyclization reaction, it would confirm which nitrogen atom is incorporated into the new ring.
Deuterium (B1214612) (²H) Labeling: Replacing a hydrogen atom on one of the rings with deuterium can help elucidate mechanisms of electrophilic aromatic substitution by probing for kinetic isotope effects. A significant change in the reaction rate upon deuteration would suggest that the cleavage of that C-H (or C-D) bond is part of the rate-determining step. It can also be used to track hydrogen shifts within a molecule. ias.ac.in
Such studies are crucial for distinguishing between competing reaction pathways that might otherwise be indistinguishable. nih.gov
| Isotope | Position of Label | Potential Mechanistic Insight |
| ¹⁵N | In the amine group (-¹⁵NH₂) | Tracing the fate of the nitrogen atom in substitution, rearrangement, or cyclization reactions. researchgate.net |
| ²H (Deuterium) | At a specific C-H position on a phenyl ring | Probing the kinetic isotope effect to determine if C-H bond breaking is rate-limiting. ias.ac.in |
| ¹³C | In the methoxy group (-O¹³CH₃) or the biphenyl backbone | Following the carbon skeleton during rearrangement reactions or fragmentation pathways. |
| ¹⁸O | In a methoxy group (-¹⁸OCH₃) | Investigating reactions that involve cleavage of the ether bond. |
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2',4'-Dimethoxy-biphenyl-3-ylamine hydrochloride and its analogs will increasingly prioritize green and sustainable practices. Traditional cross-coupling methods for creating the biphenyl (B1667301) core, while effective, often rely on harsh reagents, toxic solvents, and metal catalysts that generate significant waste. Emerging research aims to address these drawbacks.
Key future directions include:
Biocatalytic Approaches : The use of enzymes, such as ω-transaminases, offers a highly selective and environmentally benign alternative for introducing the amine group. researchgate.net This biocatalytic transamination can replace less efficient and more wasteful chemical methods. researchgate.net
Flow Chemistry : Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and facilitate scalability. Applying flow chemistry to the synthesis of biphenylamines can lead to higher yields and purity while minimizing solvent usage and energy consumption.
Renewable Feedstocks : Research is exploring the use of lignin-derived platform chemicals, such as vanillin (B372448) and guaiacol, as starting materials for novel bio-based amines. rsc.org Such strategies could eventually provide a sustainable pathway to the dimethoxy-substituted phenyl ring of the target compound.
Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more reactants in a single step, reducing waste and simplifying synthetic procedures. preprints.org Developing an MCR strategy for constructing the functionalized biphenyl skeleton would represent a significant leap in synthetic efficiency. preprints.org
These sustainable strategies aim to make the production of complex amines more economical and environmentally friendly, aligning with the principles of green chemistry. preprints.orgresearchgate.netrsc.orgnih.gov
Expansion of Catalytic Applications and Ligand Development
The inherent structural features of this compound make it an attractive platform for the design of novel ligands for catalysis. The biphenyl backbone provides rigidity and steric influence, while the amine and methoxy (B1213986) groups offer coordination sites for metal centers.
Future research in this area will likely focus on:
Asymmetric Catalysis : Chiral versions of biphenylamine derivatives can be developed as ligands for transition metal catalysts used in asymmetric synthesis. The steric bulk and electronic properties imparted by the methoxy groups can be fine-tuned to induce high enantioselectivity in a variety of chemical transformations.
Redox-Active Ligands : The amine functionality can be incorporated into more complex ligand frameworks that are "redox-active," meaning the ligand can actively participate in the catalytic cycle by storing and transferring electrons. This is a burgeoning field aimed at developing more efficient catalytic systems for challenging multi-electron transformations.
Phosphine (B1218219) Ligand Derivatives : Structurally related dimethoxy-biphenyl scaffolds have been successfully used to create highly effective phosphine ligands for palladium-catalyzed cross-coupling reactions. sigmaaldrich.com Future work could involve converting this compound into novel phosphine ligands, potentially offering unique reactivity or selectivity in reactions like the Buchwald-Hartwig amination.
The table below illustrates potential catalytic systems where ligands derived from this compound could be applied.
| Catalytic System | Potential Application Area | Role of Biphenylamine Ligand |
| Palladium-Phosphine Complexes | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Control steric and electronic environment to improve yield and selectivity. sigmaaldrich.com |
| Chiral Rhodium/Iridium Complexes | Asymmetric hydrogenation | Create a chiral pocket to induce enantioselectivity. |
| Copper-Amine Complexes | Oxidation and C-H activation reactions | Stabilize the metal center and modulate its redox potential. |
Integration into Advanced Functional Materials Systems and Nanotechnology
The unique electronic and structural properties of substituted biphenyls make them prime candidates for use in advanced materials. researchgate.net Research is increasingly focused on integrating molecules like this compound into functional systems and nanomaterials.
Emerging opportunities include:
Organic Electronics : Biphenyl derivatives are being investigated for their potential as p-type semiconductors in organic electronic devices. The ability to tune their electronic properties through substitution makes them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
Functionalized Nanoparticles : The amine group provides a chemical handle for covalently attaching the molecule to the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles). nih.govresearchgate.net This functionalization can be used to modify the nanoparticles' properties, improve their dispersibility, or introduce specific functionalities for applications in sensing, imaging, or catalysis. nih.govresearchgate.netselectscience.net
Polymer Nanocomposites : Diamine derivatives of dimethoxybiphenyl have been used to synthesize novel polymers that can be blended with materials like polyvinyl alcohol or chitosan (B1678972) and mixed with nano-silica to create advanced nanocomposites. researchgate.net These materials could have applications in areas requiring high-performance polymers with tailored properties. researchgate.net
Advancements in Theoretical Prediction of Reactivity and Structure
Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the discovery and optimization of new molecules. For this compound, these methods offer powerful predictive capabilities.
Future research will leverage:
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to predict the molecule's ground-state geometry, electronic structure, and reactivity. researchgate.netresearchgate.netscivisionpub.com These calculations can provide insights into the mechanism of reactions, helping to design more efficient synthetic routes or predict the molecule's behavior in materials. researchgate.netscivisionpub.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. medcraveonline.comnih.govnih.govmdpi.comijpsr.com By developing QSAR models for biphenylamine derivatives, researchers can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates. medcraveonline.commdpi.com
Molecular Docking : In the context of drug discovery, molecular docking simulations can predict how a molecule like this compound might bind to a biological target, such as an enzyme or receptor. researchgate.netscivisionpub.com This can guide the design of new derivatives with improved therapeutic potential.
The following table outlines key computational parameters and their relevance in predicting the compound's properties.
| Computational Method | Predicted Parameter | Application/Relevance |
| Density Functional Theory (DFT) | HOMO-LUMO energy gap, Mulliken charges | Predicts electronic properties for materials science, reactivity for synthesis. researchgate.netscivisionpub.com |
| QSAR | Predicted IC₅₀, logP | Guides the design of derivatives with optimized biological activity or physicochemical properties. medcraveonline.com |
| Molecular Dynamics (MD) | Conformational flexibility, binding free energy | Assesses stability in different environments and affinity for biological targets. |
Challenges in Selective Functionalization and Derivatization for Complex Targets
While the biphenylamine scaffold is versatile, its chemical modification presents significant challenges, particularly concerning regioselectivity. The presence of multiple C-H bonds on the two aromatic rings, along with the activating/directing effects of the amine and methoxy groups, makes it difficult to modify a single, specific position.
Key challenges and future research directions are:
Site-Selective C-H Functionalization : A major goal in modern organic synthesis is the ability to directly convert a specific C-H bond into a C-C, C-N, or C-O bond. For this compound, achieving meta- or para-selective functionalization relative to the existing groups is particularly difficult, as traditional methods often favor ortho-substitution. dntb.gov.uarsc.orgnih.govresearchgate.net Overcoming this requires the development of novel directing groups or catalyst systems that can override the inherent reactivity of the substrate. dntb.gov.uanih.gov
Orthogonal Protecting Group Strategies : To selectively modify one part of the molecule while leaving others untouched, chemists rely on protecting groups. Developing robust and "orthogonal" strategies—where one protecting group can be removed without affecting others—is crucial for the multi-step synthesis of complex derivatives from this core structure.
Derivatization for Analysis : Detecting and quantifying amines can be challenging due to their physical properties. Developing efficient and stable derivatization reagents that react specifically with the amine group of this compound is necessary for its analysis in complex matrices, such as in metabolomics or environmental screening. nih.govmdpi.comnih.gov
Addressing these challenges will be critical for unlocking the full synthetic potential of this molecule and enabling its use as a building block for more complex and high-value targets in pharmaceuticals and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2',4'-dimethoxy-biphenyl-3-ylamine hydrochloride, and how can intermediates be optimized for yield?
- Methodological Answer : A multi-step synthesis is typically employed, starting with Ullmann coupling or Suzuki-Miyaura cross-coupling to form the biphenyl backbone. For example, brominated methoxybenzene derivatives can react with aryl boronic acids under palladium catalysis to form the biphenyl intermediate . Subsequent nitration and reduction steps yield the primary amine, which is then protonated with HCl to form the hydrochloride salt. Optimization involves adjusting reaction temperatures (e.g., 80–110°C for cross-coupling), solvent selection (e.g., DMF or THF), and catalyst loading (e.g., 1–5 mol% Pd) to improve yields .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify methoxy group positions ( ppm for OCH) and aromatic proton splitting patterns .
- HPLC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] peak) and purity (>95%) .
- XRD : Single-crystal X-ray diffraction for absolute configuration determination, if crystallizable .
Q. What solvents are suitable for dissolving this compound, and how does pH affect stability?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in methanol or ethanol. For aqueous solutions, maintain pH <5 to prevent freebase precipitation. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or oxidative decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
- Methodological Answer : Cross-validate findings using orthogonal assays. For example:
- In vitro receptor binding assays (e.g., radioligand displacement) to confirm affinity for target receptors (e.g., serotonin or dopamine receptors) .
- Functional assays (e.g., cAMP accumulation or calcium flux) to assess agonist/antagonist activity .
- Computational docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to explain potency variations across studies .
Q. What strategies are recommended for developing a stability-indicating HPLC method for this compound?
- Methodological Answer :
- Column : Use a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient: 10–90% acetonitrile over 20 min) .
- Forced degradation : Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions (0.1M HCl/NaOH) to identify degradation products. Validate method specificity by resolving degradation peaks from the main peak .
Q. How can researchers investigate the compound’s metabolic pathways in preclinical models?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human or rodent) and NADPH cofactor. Use LC-QTOF-MS to identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites .
- Isotopic labeling : Synthesize deuterated analogs (e.g., H at methoxy groups) to track metabolic sites via MS/MS fragmentation .
Q. What computational approaches are effective for predicting the compound’s physicochemical properties?
- Methodological Answer :
- LogP and solubility : Use Schrodinger’s QikProp or ACD/Labs Percepta to estimate partition coefficients and aqueous solubility. Validate with experimental shake-flask methods .
- pKa prediction : Employ MarvinSuite or SPARC to calculate ionization constants, critical for understanding bioavailability .
Handling and Safety Considerations
Q. What precautions are necessary when handling this compound in a research setting?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis/oxidation .
- Waste disposal : Neutralize with 1M NaOH, adsorb onto vermiculite, and dispose as hazardous chemical waste .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s receptor selectivity?
- Methodological Answer :
- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 expressing human receptors) and buffer conditions (e.g., HEPES vs. Tris) .
- Control compounds : Include reference agonists/antagonists (e.g., ketanserin for 5-HT) to calibrate assay sensitivity .
- Meta-analysis : Pool data from multiple studies using Bayesian statistics to identify outliers and consensus EC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
